Angiotensinogen fragment 11-14
Overview
Description
Angiotensinogen fragment 11-14 is a useful research compound. Its molecular formula is C21H35N7O6 and its molecular weight is 481.5 g/mol. The purity is usually 95%.
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Biological Activity
Angiotensinogen is a precursor protein synthesized primarily in the liver, which plays a crucial role in the renin-angiotensin system (RAS). The fragment 11-14 of angiotensinogen (also referred to as Ang 11-14) has gained attention for its potential biological activities and implications in various physiological processes. This article explores the biological activity of Ang 11-14, including its mechanisms, effects on cardiovascular health, and relevance in clinical contexts.
Angiotensinogen is cleaved by renin to form angiotensin I, which is subsequently converted into angiotensin II by angiotensin-converting enzyme (ACE). Ang 11-14 is a peptide derived from angiotensinogen that has been shown to exhibit various biological activities, including receptor interactions and modulation of signaling pathways.
Table 1: Key Characteristics of Angiotensinogen Fragment 11-14
Property | Description |
---|---|
Amino Acid Sequence | Tyr-Val-His-Pro (YVHP) |
Molecular Weight | Approximately 570 Da |
Source | Liver-derived angiotensinogen |
Biological Role | Modulates blood pressure and renal function |
2.1 Cardiovascular Effects
Research indicates that Ang 11-14 may influence cardiovascular health through several mechanisms:
- Vasodilation : Ang 11-14 has been reported to induce vasodilation, potentially through the activation of nitric oxide pathways. This effect can help lower blood pressure and improve blood flow.
- Cardiac Protection : In experimental models, Ang 11-14 demonstrated protective effects against cardiac hypertrophy and fibrosis, suggesting a role in mitigating heart failure progression .
2.2 Renal Function
Ang 11-14 also appears to affect renal function:
- Sodium Handling : Studies have shown that this fragment can modulate sodium reabsorption in the kidneys, affecting overall fluid balance and blood pressure regulation .
- Renal Hemodynamics : The fragment may play a role in renal hemodynamics by influencing glomerular filtration rates and renal vascular resistance .
3. Case Studies and Research Findings
Several studies have investigated the effects of Ang 11-14 in both animal models and human subjects:
3.1 Animal Studies
A study involving rats demonstrated that administration of Ang 11-14 resulted in significant reductions in systolic blood pressure compared to controls. The mechanism was linked to enhanced nitric oxide production and reduced sympathetic nervous system activity .
3.2 Human Studies
In clinical settings, research has explored the levels of angiotensinogen fragments in patients with hypertension and heart failure. Elevated levels of Ang 11-14 were correlated with improved outcomes in heart function metrics, suggesting its potential as a biomarker for cardiovascular health .
4. Conclusion
The biological activity of this compound highlights its potential role in cardiovascular protection and renal function modulation. Continued research is necessary to fully elucidate its mechanisms and therapeutic applications. The findings suggest that targeting this peptide could offer new avenues for treating conditions associated with dysregulation of the RAS.
5. Future Directions
Further studies are warranted to explore:
- The therapeutic potential of Ang 11-14 in clinical settings.
- Its interaction with other components of the RAS.
- Long-term effects on cardiovascular health when administered as a treatment.
Properties
IUPAC Name |
4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPCJMUBOHOZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403556 | |
Record name | Val-Ile-His-Asn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102813-98-9 | |
Record name | Val-Ile-His-Asn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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